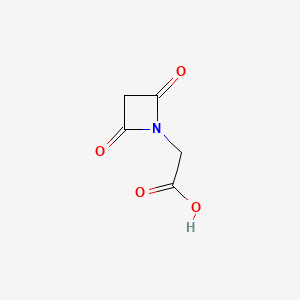
2-(2,4-Dioxoazetidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dioxoazetidin-1-yl)acetic acid is a heterocyclic compound that features a four-membered azetidinone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The azetidinone ring is a key structural motif in many biologically active molecules, making this compound a valuable compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxoazetidin-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition of ketenes to Schiff bases, which forms the azetidinone ring . Another approach involves the use of optically active natural sources, such as L-threonine, to produce chiral azetidinone derivatives . These methods often require specific reaction conditions, such as the use of tert-butyldimethylsilyl chloride in dimethylformamide (DMF) at 35°C for 10 hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and cost-efficiency. These methods often avoid tedious separation steps and use economical starting materials . The overall yield can be significantly improved by refining the reaction conditions and using advanced industrial techniques.
化学反応の分析
Types of Reactions
2-(2,4-Dioxoazetidin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-(2,4-Dioxoazetidin-1-yl)acetic acid has a wide range of scientific research applications:
作用機序
The mechanism by which 2-(2,4-Dioxoazetidin-1-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may inhibit bacterial enzymes, leading to the disruption of essential cellular processes . The azetidinone ring is known to interact with proteins and enzymes, making it a valuable scaffold for drug design .
類似化合物との比較
Similar Compounds
2-(2,4-Dioxoimidazolidin-1-yl)acetic acid: This compound shares a similar structure but features an imidazolidinone ring instead of an azetidinone ring.
2-(6-(2,4-Dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid: This compound contains a benzodioxole ring and is used as a COX inhibitor.
Uniqueness
2-(2,4-Dioxoazetidin-1-yl)acetic acid is unique due to its four-membered azetidinone ring, which imparts distinct chemical and biological properties. This structural feature makes it a versatile compound for various applications, particularly in medicinal chemistry and drug development .
特性
分子式 |
C5H5NO4 |
|---|---|
分子量 |
143.10 g/mol |
IUPAC名 |
2-(2,4-dioxoazetidin-1-yl)acetic acid |
InChI |
InChI=1S/C5H5NO4/c7-3-1-4(8)6(3)2-5(9)10/h1-2H2,(H,9,10) |
InChIキー |
LIPRQGQFNYDCGQ-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C1=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13324363.png)
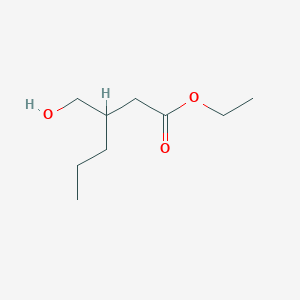

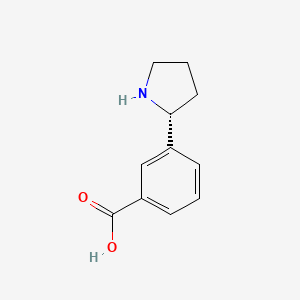
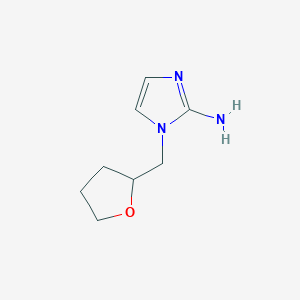

![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13324400.png)
![5-Methyl-1-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13324415.png)
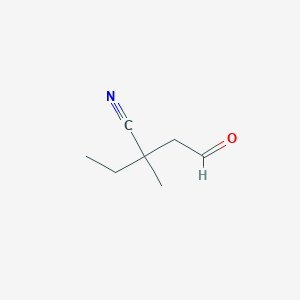
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B13324421.png)
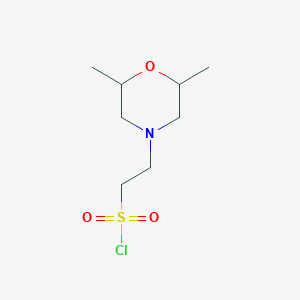
![5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13324430.png)

![3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine](/img/structure/B13324447.png)
